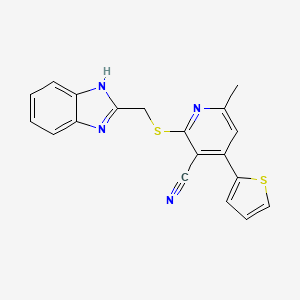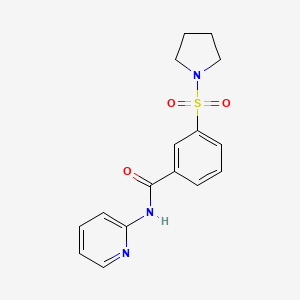
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile is a complex heterocyclic compound that combines several functional groups, including benzimidazole, thiophene, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Pyridine Ring Construction: The final step involves the construction of the pyridine ring, which can be achieved through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile is unique due to its combination of benzimidazole, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4S2/c1-12-9-13(17-7-4-8-24-17)14(10-20)19(21-12)25-11-18-22-15-5-2-3-6-16(15)23-18/h2-9H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPFGJJYOFNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5645598.png)

![2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5645617.png)

![2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5645633.png)
![N'-{(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5645640.png)
![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone](/img/structure/B5645643.png)
![2-[(2-chlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5645649.png)
![8-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5645657.png)
![9-(3-pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645667.png)
![(4R)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-[(5-methyl-2-furyl)methyl]-L-prolinamide](/img/structure/B5645671.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5645685.png)
![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B5645691.png)
